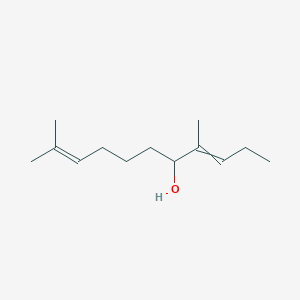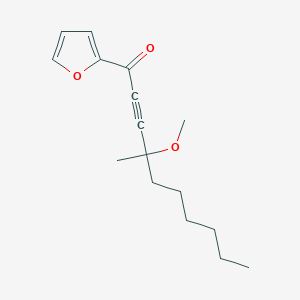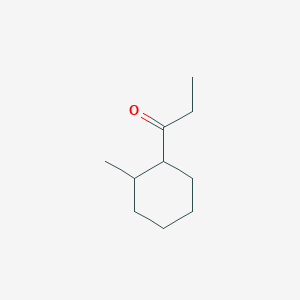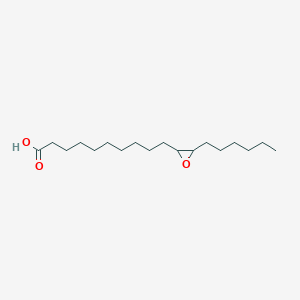
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core, a difluoromethoxy group, and a pyrimidinyl moiety. Its properties make it a valuable subject of study in fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzoic acid derivatives with difluoromethoxy and pyrimidinyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Industrial production methods may also incorporate automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced compounds.
Substitution: The replacement of one functional group with another, which can occur under specific conditions and with the use of appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact mechanism may vary depending on the context and application, but it often involves binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester can be compared to other similar compounds, such as:
- Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-(hydroxymethyl)-, methyl ester
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Propiedades
Número CAS |
87474-61-1 |
|---|---|
Fórmula molecular |
C15H14F2N4O6S |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
methyl 2-[[4-(difluoromethoxy)-6-methylpyrimidin-2-yl]carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C15H14F2N4O6S/c1-8-7-11(27-13(16)17)19-14(18-8)20-15(23)21-28(24,25)10-6-4-3-5-9(10)12(22)26-2/h3-7,13H,1-2H3,(H2,18,19,20,21,23) |
Clave InChI |
JHGOBHSWGULGTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




silane](/img/structure/B14402148.png)




![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)

![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)

![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)

